![molecular formula C13H24N2 B11894170 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane CAS No. 1001054-50-7](/img/structure/B11894170.png)
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a cyclobutyl group and a diazaspiro undecane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic framework followed by the introduction of the cyclobutyl group. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate as a starting material. This compound is subjected to hydrogenation using wet Pd/C as a catalyst under an argon atmosphere at 40°C for 40 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale reactions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework or the cyclobutyl group.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the diazaspiro framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is frequently employed.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic framework.
Scientific Research Applications
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound is studied for its interactions with biological receptors, particularly GABAAR.
Medicine: As a GABAAR antagonist, it has potential therapeutic applications in treating neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-3,9-diazaspiro[5.5]undecane involves its interaction with GABAAR. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This inhibition can modulate neurotransmission and has implications for neurological function and immune response .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Lacks the cyclobutyl group but shares the spirocyclic framework.
1,3-Dioxane-1,3-dithiane spiranes: Similar spirocyclic structures with different heteroatoms.
Bis(1,3-oxathiane) spiranes: Contain sulfur and oxygen atoms in the spirocyclic framework.
Uniqueness
3-Cyclobutyl-3,9-diazaspiro[5.5]undecane is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other spirocyclic compounds and contributes to its specific interactions with biological targets.
Properties
CAS No. |
1001054-50-7 |
|---|---|
Molecular Formula |
C13H24N2 |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3-cyclobutyl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24N2/c1-2-12(3-1)15-10-6-13(7-11-15)4-8-14-9-5-13/h12,14H,1-11H2 |
InChI Key |
LROBDXNVZFCHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC3(CCNCC3)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)
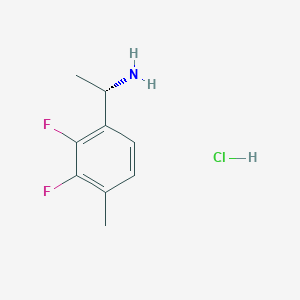
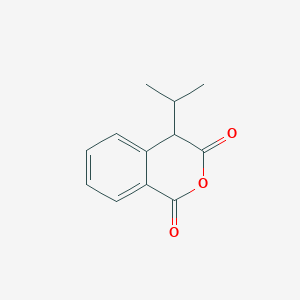
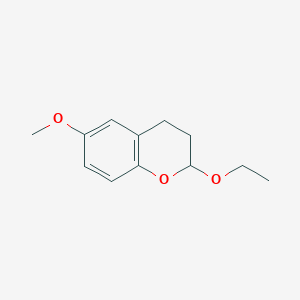
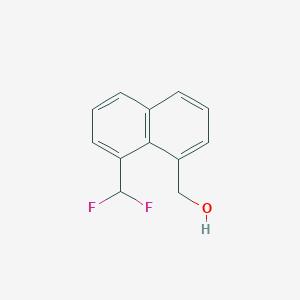
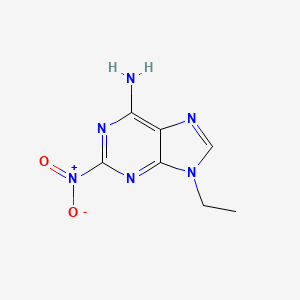
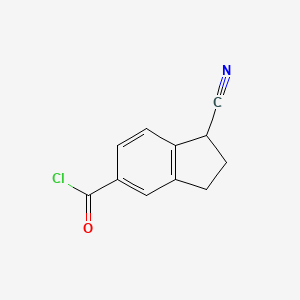



![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
